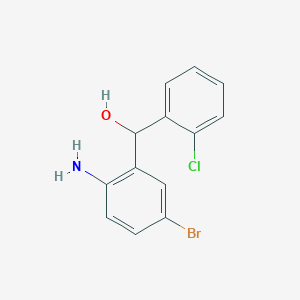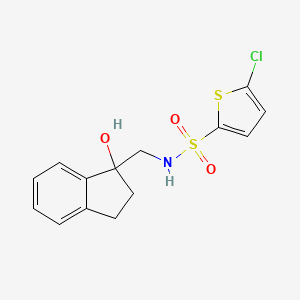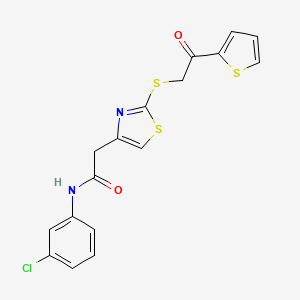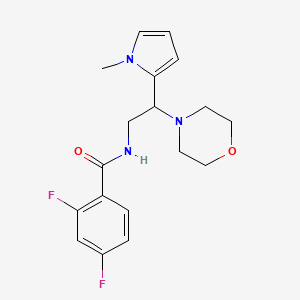
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is an organic compound with the molecular formula C13H9BrClNO It is a derivative of benzophenone, characterized by the presence of amino, bromine, and chlorine substituents on the phenyl rings
科学的研究の応用
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
作用機序
Target of Action
The primary targets of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Indole derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms, including inhibiting or activating enzymatic activity, blocking or facilitating ion channels, or modulating receptor activity .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit several cytochrome P450 enzymes, which could affect its metabolism .
Result of Action
Given its structural similarity to indole derivatives, it may share some of their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol typically involves the reaction of 2-amino-5-bromobenzophenone with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The amino, bromine, and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromophenyl)(2-chlorophenyl)methanone
- 2-Amino-5-chlorophenyl)(phenyl)methanol
- 2-Amino-5-bromophenyl)methanol
Uniqueness
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is unique due to the specific combination of amino, bromine, and chlorine substituents on the phenyl rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
(2-amino-5-bromophenyl)-(2-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXDXWPXEXSRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2933276.png)
![3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2933277.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
azanium chloride](/img/structure/B2933283.png)

![4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2933287.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2933288.png)
![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)

